molecular formula C8H11NO3 B12362167 4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione

Katalognummer: B12362167
Molekulargewicht: 169.18 g/mol
InChI-Schlüssel: CJAPEVGZOVDYRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione is a heterocyclic organic compound It is characterized by a fused ring system that includes a benzene ring and an oxazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione can be achieved through several methods. One notable method involves the remote functionalization of alcohols using the Selectfluor reagent F–TEDA–BF4 and an organonitrile . This method has been shown to be effective in producing derivatives of the compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and scalable processes.

Analyse Chemischer Reaktionen

Types of Reactions

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.

    Industry: It can be used in the production of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. This can include binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4a,5,6,7,8,8a-Hexahydrobenzo[e][1,3]oxazine-2,4-dione is unique due to its specific ring structure and the presence of both benzene and oxazine rings. This structural feature imparts distinct chemical properties, making it valuable for various applications that similar compounds may not be suitable for.

Eigenschaften

Molekularformel

C8H11NO3

Molekulargewicht

169.18 g/mol

IUPAC-Name

4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)12-8(11)9-7/h5-6H,1-4H2,(H,9,10,11)

InChI-Schlüssel

CJAPEVGZOVDYRM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)C(=O)NC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.